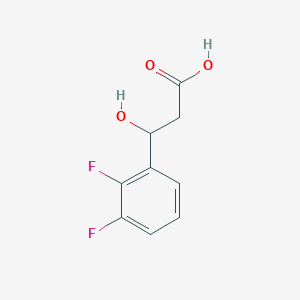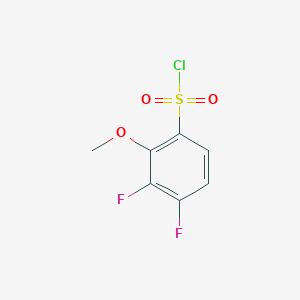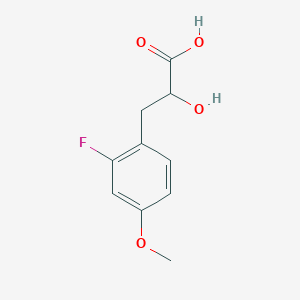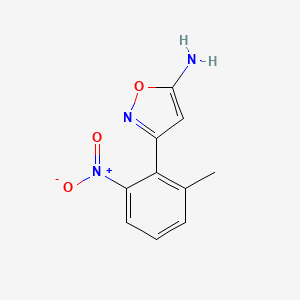
3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atoms at the 2 and 3 positions.
Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide.
Addition to Ethyl Glyoxylate: The phenyl magnesium bromide is then reacted with ethyl glyoxylate to form the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 3-(2,3-Difluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,3-Difluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with hydroxy acids.
Metabolic Studies: Used in studies of metabolic pathways involving hydroxy acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for diseases involving metabolic dysregulation.
Industry:
Material Science: Used in the synthesis of polymers with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluorophenyl group can interact with hydrophobic pockets in proteins, affecting binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid
- 3-(2,3-Dichlorophenyl)-3-hydroxypropanoic acid
- 3-(2,3-Difluorophenyl)-2-hydroxypropanoic acid
Comparison:
- Electronic Properties: The presence of fluorine atoms in 3-(2,3-Difluorophenyl)-3-hydroxypropanoic acid imparts unique electronic properties compared to its chlorinated analogs.
- Reactivity: The difluorophenyl group can influence the reactivity of the compound in substitution reactions, making it more or less reactive depending on the nucleophile.
- Biological Activity: The specific positioning of the fluorine atoms can affect the compound’s interaction with biological targets, potentially leading to differences in biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
3-(2,3-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14) |
Clave InChI |
QSMIBIRWJGUNKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)










